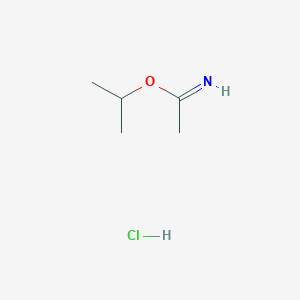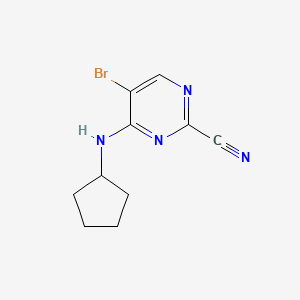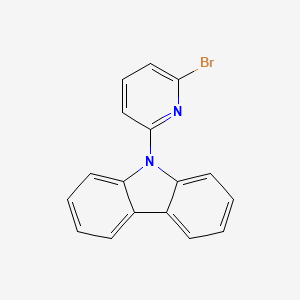
9-(6-Bromopyridin-2-yl)-9H-carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(6-Bromopyridin-2-yl)-9H-carbazole is a derivative of carbazole, a heterocyclic aromatic organic compound. Carbazole and its derivatives are known for their significant photochemical and thermal stability, as well as their excellent charge transport abilities . These properties make them valuable in various applications, including optoelectronics, organic light-emitting diodes (OLEDs), and photovoltaic devices.
Preparation Methods
The synthesis of 9-(6-Bromopyridin-2-yl)-9H-carbazole typically involves the functionalization of carbazole at the nitrogen position with a 6-bromo-2-pyridyl group. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling . The reaction conditions often include the use of a palladium catalyst, a base like potassium carbonate, and a solvent such as dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.
Chemical Reactions Analysis
9-(6-Bromopyridin-2-yl)-9H-carbazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carbazole-quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced carbazole derivatives.
Substitution: The bromine atom in the 6-bromo-2-pyridyl group can be substituted with other nucleophiles through nucleophilic substitution reactions.
Scientific Research Applications
9-(6-Bromopyridin-2-yl)-9H-carbazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Medicine: Research is ongoing to explore the use of carbazole derivatives in drug development, particularly for their potential as therapeutic agents.
Mechanism of Action
The mechanism of action of 9-(6-Bromopyridin-2-yl)-9H-carbazole is largely dependent on its application. In optoelectronic devices, its effectiveness is attributed to its ability to transport charge and its photochemical stability. The molecular targets and pathways involved in its biological activities are still under investigation, but it is believed that the compound interacts with cellular components to exert its effects .
Properties
Molecular Formula |
C17H11BrN2 |
|---|---|
Molecular Weight |
323.2 g/mol |
IUPAC Name |
9-(6-bromopyridin-2-yl)carbazole |
InChI |
InChI=1S/C17H11BrN2/c18-16-10-5-11-17(19-16)20-14-8-3-1-6-12(14)13-7-2-4-9-15(13)20/h1-11H |
InChI Key |
WZAJJFSKAYHLDR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=NC(=CC=C4)Br |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-Chloro-2-(1-ethyl-1H-imidazol-4-yl)thieno[3,2-b]pyridine](/img/structure/B8429822.png)
![N-[4-cyano-3-(trifluoromethyl)phenyl]-N-ethylglycine](/img/structure/B8429828.png)
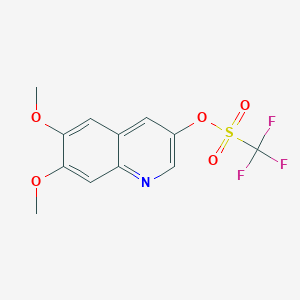
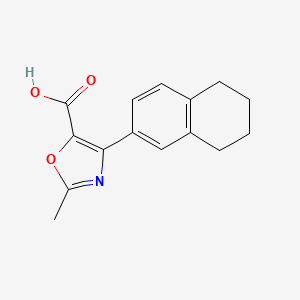
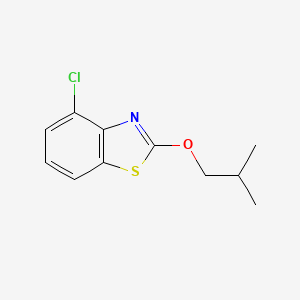
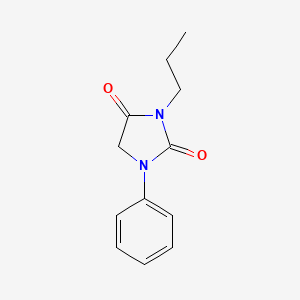
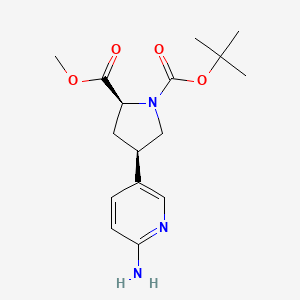
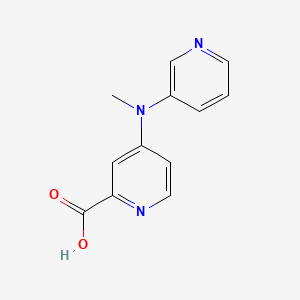

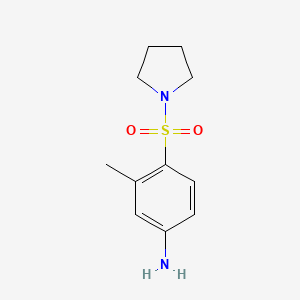
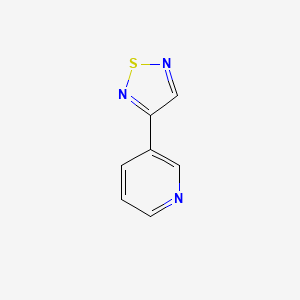
![5,5,7,7-Tetramethyl-4,5,6,7-tetrahydrobenzo[d]isoxazole](/img/structure/B8429899.png)
